molecular formula C9H13ClN2OS B2725611 2-Chloro-N-ethyl-N-(1,3-thiazol-2-ylmethyl)propanamide CAS No. 2411237-07-3

2-Chloro-N-ethyl-N-(1,3-thiazol-2-ylmethyl)propanamide

Cat. No. B2725611
CAS RN: 2411237-07-3
M. Wt: 232.73
InChI Key: WPDPJZWTIKUXJG-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-N-(1,3-thiazol-2-ylmethyl)propanamide is a chemical compound with a complex structure. It belongs to the class of thiazole derivatives, which have diverse biological activities . Thiazoles play a crucial role in various chemical processes, including drug development and synthesis . This compound likely exhibits specific properties due to its unique structural features.


Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have reported the synthesis of related benzothiazole analogs and N-diphenyl amine compounds . Specifically, the synthesis of 2-Chloro-N-ethyl-N-(1,3-thiazol-2-ylmethyl)propanamide likely includes coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. Further, intermediate compounds are treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring (benzothiazole) appended with an N-ethyl group and a 1,3-thiazol-2-ylmethyl group. The chlorine atom is attached to the ethyl group. The precise arrangement of atoms and bonds can be visualized using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .

properties

IUPAC Name

2-chloro-N-ethyl-N-(1,3-thiazol-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2OS/c1-3-12(9(13)7(2)10)6-8-11-4-5-14-8/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDPJZWTIKUXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC=CS1)C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-ethyl-N-(1,3-thiazol-2-ylmethyl)propanamide

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